(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenyl Moiety: Starting from a suitable precursor, the chromenyl ring can be synthesized through cyclization reactions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling Reactions: The final step involves coupling the chromenyl moiety with the butenone fragment under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1,1-Trifluoro-4-(2-(trifluoromethyl)phenyl)but-3-EN-2-one: Similar structure but with a phenyl group instead of a chromenyl moiety.
(E)-1,1,1-Trifluoro-4-(2-methyl-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one: Similar structure but without the additional trifluoromethyl group on the chromenyl ring.
Uniqueness
The uniqueness of (E)-1,1,1-Trifluoro-4-(7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-YL)but-3-EN-2-one lies in its combination of trifluoromethyl groups and the chromenyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12F6O2 |
---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
InChI |
InChI=1S/C15H12F6O2/c1-8-2-3-9-4-7-12(15(19,20)21)23-13(9)10(8)5-6-11(22)14(16,17)18/h4-8H,2-3H2,1H3/b6-5+ |
InChI Key |
YUTIACAGSKGZSI-AATRIKPKSA-N |
Isomeric SMILES |
CC1CCC2=CC=C(OC2=C1/C=C/C(=O)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1CCC2=CC=C(OC2=C1C=CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.